molecular formula C13H12FNO5S2 B3005824 1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene CAS No. 2418705-07-2

1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene

Cat. No.: B3005824
CAS No.: 2418705-07-2
M. Wt: 345.36
InChI Key: ZCBZUVHAAKUDHZ-UHFFFAOYSA-N
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Description

1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene is a complex organic compound that belongs to the class of benzenesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with methylamine to form benzenesulfonyl(methyl)amine. This intermediate is then reacted with 4-fluorosulfonyloxybenzene under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Scientific Research Applications

1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing their normal function. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzenesulfonyl and fluorosulfonyloxy groups enhances its potential as a versatile reagent in organic synthesis and as a potent bioactive compound in medicinal chemistry.

Properties

IUPAC Name

1-[benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO5S2/c1-15(21(16,17)13-5-3-2-4-6-13)11-7-9-12(10-8-11)20-22(14,18)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBZUVHAAKUDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OS(=O)(=O)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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